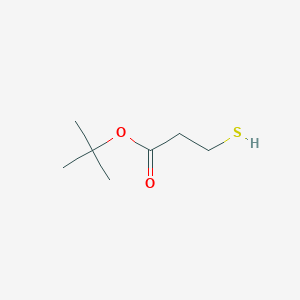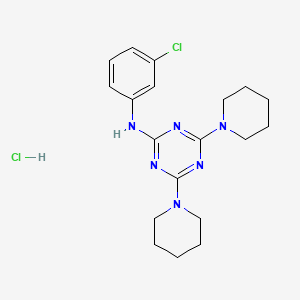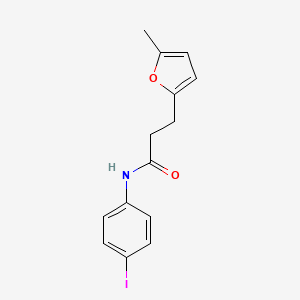
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione, also known as BOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOPP belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer progression. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of specific signaling pathways that are involved in cancer progression. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer progression and for developing new cancer therapies. However, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and its potential therapeutic applications. One direction is to further explore the mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and to identify specific molecular targets that are involved in its anticancer activity. Another direction is to develop new formulations of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione that improve its solubility and bioavailability. Finally, future studies should investigate the potential of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione in combination with other anticancer agents to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione involves the reaction between 3-benzyl-4-hydroxyquinazoline-2(1H)-one and 1-(2-phenylethyl)piperazine-2,6-dione in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as tetrahydrofuran or dimethyl sulfoxide, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable outcome in cancer therapy. In addition, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cancer progression.
Eigenschaften
IUPAC Name |
4-(3-benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c32-24-18-29(19-25(33)30(24)16-15-20-9-3-1-4-10-20)27-28-23-14-8-7-13-22(23)26(34)31(27)17-21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJOJRXIWFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)

![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)


![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)
